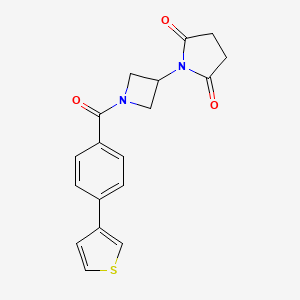

1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a benzoyl group, and a thiophen-3-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Several studies have synthesized and evaluated the antibacterial and antifungal activities of derivatives related to 1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione. For instance, compounds exhibiting antibacterial and antifungal properties have been developed through the synthesis of pyrimidin-2(5H)-one/thione and 4H-chromen-4-one derivatives, indicating their potential as antimicrobial agents (Bansode, Ansari, & Gawale, 2011). Another study synthesized 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives, finding some compounds with excellent herbicidal activities, suggesting their use in agricultural settings (Zhu et al., 2005).

Anticancer Activities

Research on compounds structurally similar to this compound has also explored their anticancer potentials. For instance, studies on thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives demonstrated promising antitumor and antibacterial activities, highlighting the therapeutic potential of these compounds against various cancer cell lines and bacterial strains (Hafez, Alsalamah, & El-Gazzar, 2017). Another study reported significant anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones against multiple human tumor cell lines, underscoring the importance of certain substituents for enhancing anti-cancer efficacy (Singh & Paul, 2006).

Herbicidal Evaluation

The herbicidal evaluation of novel 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives showed that some compounds exhibited excellent herbicidal activities, indicating their potential as effective agrochemicals (Zhu et al., 2005). This research suggests a promising avenue for the development of new herbicides based on structural modifications of this chemical framework.

Electron Transport Layer in Polymer Solar Cells

Research has also extended into the use of related compounds in the field of materials science, such as the development of n-type conjugated polyelectrolytes for applications as electron transport layers in inverted polymer solar cells. This highlights the versatility of these compounds beyond biomedical applications, demonstrating their potential in enhancing the efficiency of polymer solar cells (Hu et al., 2015).

Propiedades

IUPAC Name |

1-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-16-5-6-17(22)20(16)15-9-19(10-15)18(23)13-3-1-12(2-4-13)14-7-8-24-11-14/h1-4,7-8,11,15H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJRRPRMAPDIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)

![3-propyl-6-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616515.png)

![Tert-butyl N-[1-(2-fluorosulfonyloxyphenyl)propyl]carbamate](/img/structure/B2616518.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2616519.png)

![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)

![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)